
Crocetin dialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Conversion and Biochemical Analysis
Crocetin dialdehyde, generated from the cleavage of zeaxanthin, is an important precursor in crocetin production, a process catalyzed by aldehyde dehydrogenases (ALDHs). Gómez-Gómez et al. (2018) reported the enzymatic activity of various ALDHs over this compound, revealing insights into the structural modeling and docking calculations. This study elucidates the specificity of ALDHs in the conversion process, highlighting the biochemical pathways involved in crocetin synthesis (Gómez-Gómez et al., 2018).
2. Microbial Production and Genetic Engineering
Wang et al. (2019) demonstrated the construction of Escherichia coli cell factories for crocin biosynthesis, a significant step in microbial production of crocetin and its derivatives. This study involved engineering E. coli with zeaxanthin-cleaving dioxygenases and glycosyltransferases, leading to successful this compound synthesis and subsequent production of crocetin and crocin-5 (Wang et al., 2019).
3. Therapeutic Applications
The potential of crocetin in medical applications has been explored in various studies. Chen et al. (2015) investigated the anti-inflammatory effects of crocetin in a rodent tumor model, highlighting its role in downregulating proinflammatory cytokines and inhibiting COX-2 expression in cervical cancer cells (Chen et al., 2015).
4. Metabolic Engineering for Apocarotenoid Production
Ahrazem et al. (2022) presented an approach to engineer tomatoes for high levels of saffron apocarotenoids, including crocins and picrocrocin, derived from this compound. This metabolic engineering technique resulted in tomatoes with enhanced antioxidant capacity and potential therapeutic applications in neurological disorders (Ahrazem et al., 2022).
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
InChI-Schlüssel |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




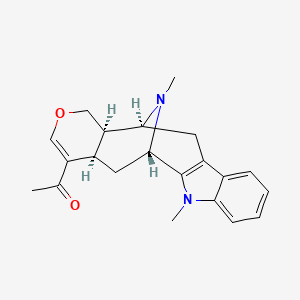
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
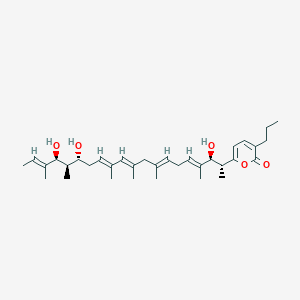

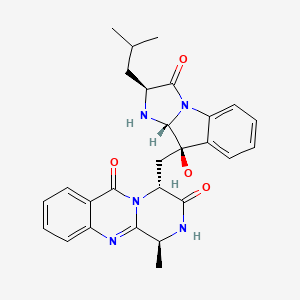
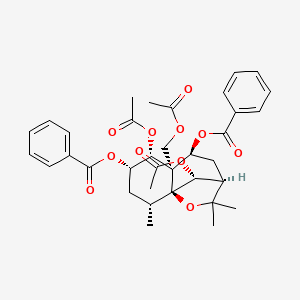
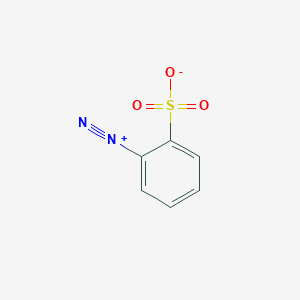

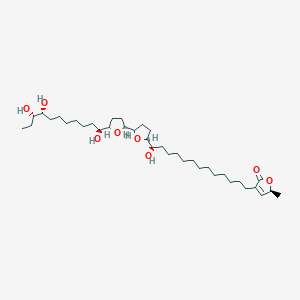
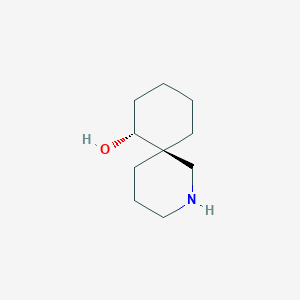

![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)
